REACTION_CXSMILES
|
C(OC(C1NC=CC=1)=O)C.FC1C=CC(CBr)=CC=1.[F:20][C:21]1[CH:35]=[CH:34][C:24]([CH2:25][N:26]2[CH:30]=[CH:29][CH:28]=[C:27]2[C:31]([OH:33])=[O:32])=[CH:23][CH:22]=1.[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:20][C:21]1[CH:22]=[CH:23][C:24]([CH2:25][N:26]2[CH:30]=[CH:29][CH:28]=[C:27]2[C:31]([OH:33])=[O:32])=[CH:34][CH:35]=1.[S:38]1[CH:39]=[CH:40][N:41]=[C:37]1[NH:36][C:31]([C:27]1[N:26]([CH2:25][C:24]2[CH:23]=[CH:22][C:21]([F:20])=[CH:35][CH:34]=2)[CH:30]=[CH:29][CH:28]=1)=[O:33]
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1NC=CC1
|
Name
|
|
Quantity
|
1.38 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(CN2C(=CC=C2)C(=O)O)C=C1
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(CN2C(=CC=C2)C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.18 g |
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC=C1)NC(=O)C=1N(C=CC1)CC1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |